2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLPYPCRJRTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397786 | |
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104864-59-7 | |
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis Using Sulfuryl Chloride
Patent literature on analogous compounds (e.g., 2-chloro-4,4,4-trifluoroacetyl ethyl acetate) reveals chlorination with sulfuryl chloride (SO₂Cl₂) as a viable pathway. Adapting this method:
Reaction Scheme :
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Thioether Formation : 4-Chlorothiophenol + ethylene oxide → 2-[(4-chlorophenyl)thio]ethanol
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Chlorination : 2-[(4-chlorophenyl)thio]ethanol + SO₂Cl₂ → 2-[(4-chlorophenyl)thio]ethyl chloride
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Amination and Acetamide Formation : React with chloroacetamide under basic conditions.
Optimization Parameters :
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Temperature : 25–40°C for chlorination (prevents over-chlorination)
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Molar Ratio : 1:1.2 (alcohol to SO₂Cl₂)
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Purification : Vacuum distillation at 20–50°C to remove excess SO₂Cl₂ and HCl.
Advantages :
Comparative Analysis of Methodologies
The one-pot method offers superior efficiency but requires stringent gas-handling infrastructure for SO₂Cl₂. The two-step approach is preferable for small-scale synthesis due to milder conditions.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the acetamide moiety can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether under reflux conditions.
Substitution: Amines or thiols; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is utilized as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in chemical synthesis.
Biology
The compound has been investigated for its potential role in enzyme inhibition and protein binding studies. Its structural features allow it to interact effectively with biological macromolecules, making it a candidate for research into enzyme mechanisms and drug design.
Medicine
Research has indicated that this compound may have applications in developing new pharmaceuticals, particularly for treating cancer and infectious diseases. The compound's mechanism of action involves binding to specific molecular targets, which can inhibit enzyme activity or modulate receptor functions .
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties facilitate the development of effective pesticides and herbicides.
Case Study 1: Enzyme Inhibition
A study explored the interaction of this compound with a specific enzyme involved in cancer metabolism. The results demonstrated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Pharmaceutical Development
Research conducted on the compound's analogs revealed significant antimicrobial properties. Variants of this compound showed efficacy against various bacterial strains, highlighting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
The structural analogs of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide vary in substituents, electronic properties, and applications. Below is a detailed analysis:
Structural and Functional Group Variations
Aromatic Ring Substitutions
- 2-Chloro-N-(4-fluorophenyl)acetamide (CAS: N/A): Replaces the 4-chlorophenylthioethyl group with a 4-fluorophenyl ring. Molecular formula: C₈H₇ClFNO; molecular weight: 187.60 g/mol. Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, enhancing crystal packing stability .
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (CAS: N/A): Substitutes the thioether (-S-) with a simple ethyl (-CH₂CH₂-) linker. Molecular formula: C₁₀H₁₁Cl₂NO; molecular weight: 232.11 g/mol . Impact: The absence of sulfur reduces nucleophilicity and lipophilicity, likely affecting metabolic stability and membrane permeability.
Thioether Modifications
2-((2-Hydroxypropyl)thio)-N-(4-sulfamoylphenyl)acetamide (3e):
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS: 687563-43-5): Incorporates a thienopyrimidine heterocycle via a sulfanyl linker. Molecular formula: C₂₂H₁₈ClN₃O₂S₂; molecular weight: 480.98 g/mol. Application: The heterocyclic system may enhance binding to biological targets, such as kinases or COX enzymes .
Heterocyclic Acetamides
2-Chloro-N-(4-methylpyridin-2-yl)acetamide (276):
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide: Combines thiadiazole and benzothiazole moieties. Activity: Exhibits COX inhibitory activity due to the thiadiazole group’s electron-deficient nature .
Comparative Data Table
Research Findings and Trends
Reactivity :
- The 2-chloroacetamide group is highly reactive in nucleophilic substitution reactions. Compounds with electron-withdrawing substituents (e.g., -F, -SO₂NH₂) show accelerated reactivity .
- Thioether-linked analogs (e.g., target compound) exhibit greater stability in oxidative environments compared to thioesters .
Biological Activity: Heterocyclic analogs (e.g., thienopyrimidine, benzothiazole) demonstrate enhanced bioactivity due to π-π stacking and hydrogen-bonding interactions with biological targets . Pyridine-containing derivatives (e.g., compound 276) are prioritized in kinase inhibitor research for their ability to mimic ATP’s purine ring .
Physicochemical Properties :
Biological Activity
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-chloroacetamide and 2-[(4-chlorophenyl)thio]ethylamine. The reaction is generally performed in the presence of bases like sodium or potassium carbonate and conducted in organic solvents such as dichloromethane or ethanol under reflux conditions to ensure high yield and purity.
The biological activity of this compound is attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding. Additionally, it may function as an agonist or antagonist at certain receptors, modulating downstream signaling pathways.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have shown potent antiproliferative effects against various cancer cell lines, including A549 lung carcinoma cells. The mechanism often involves the induction of apoptosis through the activation of caspases, which are critical for programmed cell death .
Case Study: Anticancer Efficacy
- Cell Line Tested : A549 (lung carcinoma)
- IC50 Values : Compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Mechanism : Induction of cell cycle arrest and apoptosis via caspase activation.
Antimicrobial Properties
Compounds similar to this compound have also been evaluated for their antimicrobial activities. These studies suggest that the compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance antibacterial efficacy .
Antimicrobial Activity Summary
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 2-Chloro Compound | Antibacterial | E. coli, S. aureus | 15 - 30 |
| Derivative A | Antifungal | C. albicans | 10 - 20 |
Research Applications
The compound's versatility extends to various scientific research applications:
Q & A
Q. What are the standard synthetic protocols for 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-[(4-chlorophenyl)thio]ethylamine with chloroacetyl chloride in ethanol under reflux conditions. Sodium acetate is often added to neutralize HCl byproducts, improving yields (~85%) . Alternative routes may use ethanol-dioxane mixtures for recrystallization to obtain high-purity crystals . Safety protocols (e.g., P264, P305) must be followed due to toxicity risks .
Q. How is the structural identity of this compound confirmed experimentally?
Structural characterization relies on spectroscopic techniques:
- NMR : Key signals include δ 1.12–1.35 ppm (CH₃), δ 3.5–4.2 ppm (CH₂ adjacent to sulfur or acetamide), and δ 7.2–7.6 ppm (aromatic protons from the 4-chlorophenyl group) .
- IR : Peaks at ~1678 cm⁻¹ (C=O stretch) and ~3305 cm⁻¹ (N-H stretch) confirm the acetamide moiety .
- X-ray crystallography : Reveals dihedral angles (e.g., 83.08° between acetamide and benzene planes) and hydrogen-bonding networks (N–H⋯O) critical for crystal packing .
Q. What solvent systems are optimal for purification?
Ethanol-dioxane (1:2) is effective for recrystallization, yielding pale orange crystals with minimal impurities . TLC (ethyl acetate/benzene, 1:1) can monitor reaction progress, with Rf values dependent on substituents .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity?
Molecular docking studies (e.g., using ArgusLab 4.0.1) assess interactions with target proteins like COX-2. The thioureido and chlorophenyl groups enhance binding affinity via hydrophobic interactions and hydrogen bonding with active-site residues (e.g., His90, Gln192) . QM/MMpol models further evaluate solvation effects on reactivity .
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, DMSO-d₆ can cause peak broadening due to hydrogen bonding. Comparative analysis with synthesized analogs (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide) and 2D NMR (COSY, HSQC) helps assign ambiguous signals .
Q. How does substituent variation impact biological efficacy?
Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances COX-2 inhibition (IC₅₀ < 10 μM), while bulkier substituents reduce bioavailability . In cytotoxicity assays (e.g., MTT), derivatives with thiadiazole or benzimidazole moieties show selective activity against cancer cell lines (e.g., IC₅₀ = 58–194 μM) .
Q. What are the challenges in optimizing reaction yields for scaled synthesis?
Competing side reactions (e.g., over-alkylation) can reduce yields. Kinetic studies suggest maintaining a 1:1 molar ratio of amine to chloroacetyl chloride at 60–70°C minimizes byproducts. Catalytic sodium acetate (10–15 mol%) improves efficiency .
Methodological Considerations
Q. How to design experiments assessing enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
